1-methyl-1H-pyrazol-4-ol hydrochloride
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Overview
Description
1-Methyl-1H-pyrazol-4-ol hydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .
Mode of Action
It’s suggested that pyrazole derivatives may interact with their targets through hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives are known for their diverse pharmacological properties, indicating that they may influence various biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to have diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities
Cellular Effects
Related compounds have been shown to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrazol-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with 1,3-diketones, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazol-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different reduced forms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-amine: Another pyrazole derivative with similar structural features but different functional groups.
4-Amino-1H-pyrazole: A compound with an amino group at the 4-position, exhibiting different reactivity and applications.
Uniqueness: 1-Methyl-1H-pyrazol-4-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-methylpyrazol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-6-3-4(7)2-5-6;/h2-3,7H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVNJBVFZPBGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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